molecular formula C30H28BNO2 B3322207 9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1427213-44-2

9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B3322207
CAS No.: 1427213-44-2
M. Wt: 445.4 g/mol
InChI Key: WGAVHWLZSBXTLO-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole-based organic compound functionalized with a biphenyl group at the 9-position and a pinacol boronate ester at the 2-position. This structure confers unique electronic and photophysical properties, making it valuable in organic electronics, particularly in light-emitting diodes (OLEDs) and phosphorescent materials . The biphenyl moiety enhances rigidity and π-conjugation, while the boronate ester enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

The compound is synthesized via palladium-catalyzed coupling reactions, as evidenced by its structural analogs (e.g., 9-Phenyl-3,6-bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole), which are prepared using similar methodologies . Its single-crystal X-ray diffraction data confirm a planar carbazole core with peripheral substituents oriented to maximize intermolecular interactions, critical for charge transport in solid-state applications .

Properties

IUPAC Name

9-(4-phenylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-16-19-26-25-12-8-9-13-27(25)32(28(26)20-23)24-17-14-22(15-18-24)21-10-6-5-7-11-21/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVHWLZSBXTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-aminobiphenyl.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative and a halogenated carbazole.

    Attachment of the Dioxaborolane Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbazole and biphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-([1,1’-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are exploited to enhance the performance of devices like LEDs and organic solar cells.

Comparison with Similar Compounds

Key Observations :

  • Boronate Ester Position : The 2-position boronate in the target compound minimizes steric hindrance compared to 3,6-disubstituted analogs (e.g., 36BCzB), enhancing reactivity in cross-coupling reactions .
  • Rigidity vs. Solubility : Biphenyl substitution at the 9-position increases rigidity and thermal stability (Td > 300°C) compared to ethyl-substituted EtCzB, which sacrifices stability for solubility .

Photophysical and Electronic Properties

Table 2: Photophysical Data Comparison

Compound Name λem (nm) Phosphorescence Lifetime (ms) Quantum Yield (Φ)
This compound 450 (blue) 1.2 0.85
9-Phenyl-3,6-bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 430 (blue) 0.8 0.72
4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid Pinacol Ester 465 (blue-green) N/A 0.68

Key Findings :

  • The target compound exhibits ultralong room-temperature phosphorescence (URTP) with a lifetime of 1.2 seconds, attributed to its stiffened chromophore and suppressed non-radiative decay .
  • 3,6-Disubstituted analogs (e.g., 36BCzB) show reduced quantum yields due to increased rotational freedom, which promotes exciton quenching .

Biological Activity

The compound 9-([1,1'-biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Core Structure : A carbazole moiety which is known for its electron-rich nature.
  • Substituents : A biphenyl group and a dioxaborolane ring that may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many carbazole derivatives have shown potential as anticancer agents due to their ability to inhibit specific kinases and other molecular targets.
  • Neuroprotective Effects : Some derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases.

Anticancer Activity

A study on related carbazole derivatives demonstrated significant inhibition of cancer cell lines. For instance:

  • Cell Lines Tested : Various human cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanism of Action : Compounds were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Caspase activation

Neuroprotective Effects

Another aspect of research focused on the neuroprotective effects of similar compounds:

  • Model Systems : In vitro studies using neuronal cell lines (e.g., HT-22).
  • Findings : Compounds exhibited reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
CompoundCell LineViability (%) at 10 µM
Compound CHT-2285
Compound DBV-290

Case Studies

Several case studies have highlighted the effectiveness of carbazole derivatives in treating specific conditions:

  • Study on GSK-3β Inhibition : A derivative showed promising results in inhibiting GSK-3β, which is implicated in various neurodegenerative diseases. The compound displayed an IC50 value significantly lower than that of standard inhibitors.
    • IC50 Value : 0.6 µM against GSK-3β.
  • Anti-inflammatory Activity : Another study indicated that a related compound reduced inflammation markers in microglial cells, suggesting potential applications in treating neuroinflammatory conditions.

Q & A

Q. What are the standard synthetic methodologies for preparing this carbazole-based boronate ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group as a reactive site. Key steps include:

  • Palladium-catalyzed coupling between halogenated carbazole derivatives and aryl boronic esters.
  • Optimization of reaction conditions (e.g., temperature: 80–110°C, solvent: toluene/THF) to achieve >90% purity .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • ¹H/¹³C/¹⁵N NMR spectroscopy : Assigns proton environments and confirms substituent positions. 2D ¹H-¹⁵N HMBC resolves nitrogen connectivity in heterocyclic systems .
  • Single-crystal X-ray diffraction : Validates molecular geometry (e.g., bond angles, torsion angles) and packing modes (e.g., orthorhombic Pbca space group, a=13.974 Å, b=11.935 Å, c=34.494 Å) .
  • Mass spectrometry (MS) and elemental analysis : Ensure molecular weight accuracy (±2 ppm) and stoichiometric integrity .

Q. What are the primary applications of this compound in materials science?

It serves as a key intermediate for synthesizing:

  • Electroluminescent materials : Derivatives with 3,6-substituted carbazole cores exhibit enhanced charge transport in OLEDs .
  • Polymer precursors : Boronate esters enable modular incorporation into conjugated polymers via iterative cross-coupling .

Advanced Research Questions

Q. How do crystallographic data inform electronic property predictions?

Crystal structure analysis reveals π-π stacking distances (3.5–4.0 Å) and dihedral angles between the carbazole core and biphenyl substituents. These parameters correlate with:

  • Charge-carrier mobility : Tight packing improves π-orbital overlap, enhancing conductivity .
  • Optoelectronic anisotropy : Polarized UV-Vis spectroscopy can validate computational models (e.g., DFT) predicting absorption/emission profiles .

Q. How can researchers resolve contradictions between theoretical and experimental optoelectronic data?

  • Solvent effects : Simulate solvatochromic shifts using time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM) .
  • Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated intermediates) that may quench luminescence .
  • Batch consistency : Standardize synthetic protocols (e.g., catalyst purity, inert atmosphere) to minimize variability .

Q. What strategies optimize the compound’s solubility for in vivo or device applications?

  • Co-solvent systems : Prepare stock solutions using DMSO followed by dilution with PEG300/Tween 80 (e.g., 25 µL DMSO + 475 µL PEG300) to maintain colloidal stability .
  • Derivatization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions to enhance aqueous compatibility without disrupting conjugation .

Q. How do substituent variations impact reactivity and device performance?

  • Electron-withdrawing groups (e.g., -Br, -NO₂) lower HOMO/LUMO levels, improving electron injection in OLEDs .
  • Steric hindrance : Bulky substituents (e.g., 4,4,5,5-tetramethyl-dioxaborolane) reduce aggregation-induced quenching but may hinder charge transport .

Methodological Considerations for Data Interpretation

  • Cross-validate structural assignments : Combine XRD with solid-state NMR to address discrepancies in bond-length measurements .
  • Statistical rigor : Replicate synthetic batches (n≥3) and report standard deviations for optical/electrochemical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

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